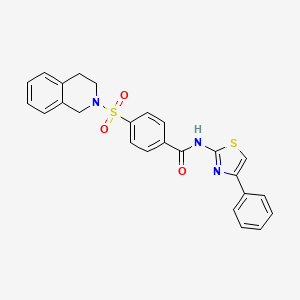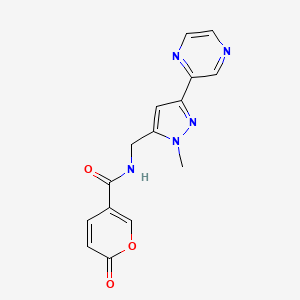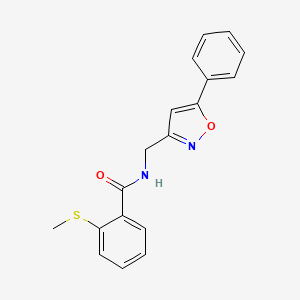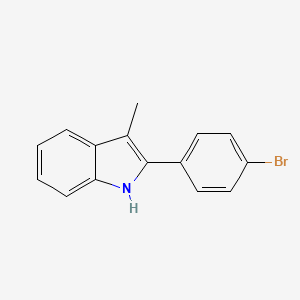
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H21N3O3S2 and its molecular weight is 475.58. The purity is usually 95%.
BenchChem offers high-quality 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Psychotropic and Anti-inflammatory Activities
Compounds featuring isoquinolinyl and thiazolyl groups have been synthesized and evaluated for their psychotropic, anti-inflammatory, and cytotoxic activities. A study by Zablotskaya et al. (2013) synthesized derivatives showing marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial actions, suggesting the potential of these compounds in neuroscience and inflammation research. These findings indicate the broader applicability of structurally related compounds in studying and treating various conditions beyond their psychotropic effects (Zablotskaya et al., 2013).
Anticancer and Antimicrobial Agents
Further, research into isoquinoline and thiazole derivatives has explored their utility as anticancer and antimicrobial agents. For example, compounds containing the quinazolinone moiety have been identified as potential anticancer agents, with various studies synthesizing and evaluating their biological activities against different cancer cell lines. This line of research provides a foundation for the development of novel therapeutic agents targeting specific cancer types (Redda et al., 2010).
Anticonvulsant Agents
Additionally, the synthesis and evaluation of thiazolidinonyl and thiadiazolyl quinazolin-4(3H)-ones as anticonvulsant agents suggest that similar compounds could be promising in the research and development of new treatments for epilepsy and related disorders. This demonstrates the importance of these chemical moieties in the design and discovery of new pharmaceuticals with anticonvulsant properties (Archana et al., 2002).
Adenosine Receptor Ligands
The study of isoquinoline and quinazoline compounds as adenosine receptor ligands also underscores the potential for compounds with these moieties to serve as models for the development of drugs targeting the adenosine system, which plays a critical role in various physiological processes including cardiovascular function, sleep, and inflammation (van Muijlwijk-Koezen et al., 1998).
properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S2/c29-24(27-25-26-23(17-32-25)19-7-2-1-3-8-19)20-10-12-22(13-11-20)33(30,31)28-15-14-18-6-4-5-9-21(18)16-28/h1-13,17H,14-16H2,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXJCTUHTDYYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dimethoxyphenyl)-2-((2-(trifluoromethyl)phenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2539102.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2539104.png)
![N-(3-hydroxypropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2539105.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromo-2-chlorophenyl)methanone](/img/structure/B2539108.png)
![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2539110.png)


![6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2539115.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B2539116.png)


![ethyl 3-carbamoyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2539120.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2539122.png)